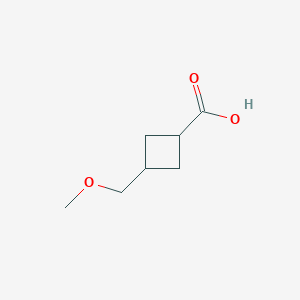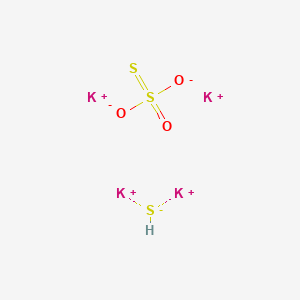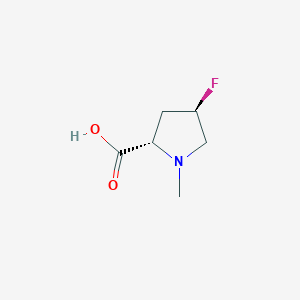
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine (TMS-TMEA) is a highly versatile organosilicon compound that has been used in a variety of scientific applications. It is a useful reagent for the synthesis of organic compounds, and its unique properties make it ideal for use in biochemical and physiological research. In
Applications De Recherche Scientifique
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for reactions, and as a reagent for the analysis of organic compounds. It has also been used for the synthesis of polymers, for the production of nanomaterials, and for the synthesis of pharmaceuticals.
Mécanisme D'action
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine acts as a catalyst for a variety of chemical reactions, allowing for the synthesis of a wide range of organic compounds. The compound is able to facilitate the formation of new bonds between molecules and atoms, allowing for the synthesis of new compounds.
Biochemical and Physiological Effects
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine has been shown to have a variety of biochemical and physiological effects. It has been used to study the effects of oxidative stress on cells, and to study the effects of drugs on cells. It has also been used to study the effects of environmental toxins on cells, and to study the effects of hormones on cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a highly versatile reagent for the synthesis of organic compounds. It is also a relatively safe reagent, and it can be used in a variety of laboratory settings. The main limitation of N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine is that it is not widely used, meaning that it can be difficult to obtain in some areas.
Orientations Futures
The use of N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine in scientific research is likely to increase in the future. It is a highly versatile reagent, and its unique properties make it ideal for use in a variety of applications. Possible future directions for N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine include its use in the synthesis of new drugs, the development of new materials, and the study of the effects of environmental toxins on cells. Additionally, N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine could be used to study the effects of hormones on cells, as well as to study the effects of oxidative stress on cells. Finally, N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine could be used in the synthesis of polymers, and the production of nanomaterials.
Méthodes De Synthèse
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine is synthesized through a series of reactions starting with the reaction of trimethylsilyl chloride and 2-trimethylsilyloxyethyl amine. The reaction is followed by a series of oxidation, hydrolysis, and hydrolysis/alkylation steps to produce the desired product. The entire process is relatively simple and can be completed in a single step.
Propriétés
IUPAC Name |
N-trimethylsilyl-2-trimethylsilyloxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23NOSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h9H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZIRXCTUKDWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCCO[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23NOSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trimethylsilyl)-N-(2-[(trimethylsilyl)oxy]ethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)




![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)
![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)
